An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,4-oxazepane
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,4-oxazepane
Introduction
2-Ethyl-1,4-oxazepane is a substituted seven-membered saturated heterocycle containing an oxygen and a nitrogen atom at the 1- and 4-positions, respectively. The 1,4-oxazepane scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure and the presence of heteroatoms that can impart desirable physicochemical properties for drug candidates.[1] Derivatives of this scaffold have been explored for various biological activities, including as ligands for dopamine receptors, highlighting their potential in the development of therapeutics for neurological and psychiatric disorders.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-1,4-oxazepane. Given the limited availability of direct experimental data for this specific molecule, this document combines predicted data with established, field-proven experimental protocols for its characterization. This approach offers researchers and drug development professionals a robust framework for understanding and evaluating this compound.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.
-
Molecular Formula: C₇H₁₅NO[2]
-
Molecular Weight: 129.20 g/mol
-
Monoisotopic Mass: 129.11537 Da[2]
-
Canonical SMILES: CCC1CNCCCO1[2]
-
InChI: InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3[2]
-
InChIKey: IZOKYULTUXDKBK-UHFFFAOYSA-N[2]
The structure of 2-Ethyl-1,4-oxazepane, depicted in Figure 1, features a flexible seven-membered ring. Such rings are known to exist in multiple conformations, with the chair-like conformation often being the most energetically favorable.[1] The ethyl substituent at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of enantiomers.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for assessing a molecule's potential druglikeness.
| Property | Predicted Value | Source |
| XlogP | 0.7 | PubChemLite[2] |
| pKa (most basic) | 8.5-9.5 (estimated) | |
| Boiling Point | ~180-200 °C (estimated) | |
| Density | ~0.95 g/cm³ (estimated) |
Note: Estimated values for pKa, boiling point, and density are based on the properties of the parent 1,4-oxazepane scaffold and related substituted amines and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be validated through experimental determination. The following sections detail the standard, industry-accepted protocols for measuring key physicochemical parameters.
Lipophilicity: Partition Coefficient (LogP)
Causality: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] A LogP value that is too high or too low can negatively impact a drug's bioavailability and efficacy.
Experimental Protocol: Shake-Flask Method
This method is considered the gold standard for its accuracy.[3]
-
Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for 24 hours.[4]
-
Sample Preparation: Accurately weigh a sample of 2-Ethyl-1,4-oxazepane and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and buffer.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of 2-Ethyl-1,4-oxazepane in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[3]
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility
Causality: Adequate aqueous solubility is paramount for a drug candidate to be absorbed and distributed effectively in the body.[5] Poor solubility can lead to low bioavailability and hinder formulation development.
Experimental Protocol: Thermodynamic Shake-Flask Method
This method determines the equilibrium solubility of a compound.[6]
-
Sample Preparation: Add an excess amount of solid 2-Ethyl-1,4-oxazepane to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.[5]
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (12-24 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution by high-speed centrifugation or by filtering through a low-binding filter plate.[6][7]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[5]
-
Calculation: Calculate the solubility, typically expressed in µg/mL or µM, by accounting for the dilution factor.
Caption: Logical flow for assessing pH-dependent chemical stability.
Synthesis Outline
The synthesis of 2-Ethyl-1,4-oxazepane can be approached through several established routes for forming the 1,4-oxazepane ring system. A common and adaptable strategy involves the cyclization of an appropriate amino alcohol with a suitable electrophile.
Generalized Synthetic Approach:
-
Starting Material Preparation: The synthesis would likely begin with a protected amino alcohol precursor.
-
Cyclization: Reaction with a dihaloalkane or a related dielectrophile under basic conditions would facilitate the ring-closing reaction.
-
Deprotection and Purification: Removal of any protecting groups followed by purification, typically via flash chromatography or distillation, would yield the final product.
The synthesis of related chiral 1,4-oxazepane derivatives has been reported, indicating that stereocontrolled synthesis of 2-Ethyl-1,4-oxazepane is feasible. [8]
Spectral Characterization
Unambiguous structure confirmation requires a suite of spectroscopic analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include the multiplet for the methine proton at the 2-position and the characteristic shifts for the methylene groups adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H, C-N, and C-O bonds, confirming the presence of the core functional groups.
Safety and Handling
While specific toxicity data for 2-Ethyl-1,4-oxazepane is not available, precautions for handling related 1,4-oxazepane derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles. [9][10]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [9]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]
Conclusion
2-Ethyl-1,4-oxazepane presents an interesting scaffold for further investigation in drug discovery. This guide has outlined its key predicted physicochemical properties and provided a detailed framework of robust, validated experimental protocols for their determination. By following these methodologies, researchers can generate the high-quality data necessary to accurately assess the potential of this and related compounds in drug development pipelines. The clear distinction between predicted and experimentally determined data is crucial for maintaining scientific integrity throughout the research and development process.
References
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. Available at: [Link]
-
1,4-oxazepane. (2024). ChemBK. Available at: [Link]
-
Test No. 105: Water Solubility. (n.d.). OECD. Available at: [Link]
-
E1148 Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Available at: [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent. Available at: [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). Molecules. Available at: [Link]
-
Experimental n-octanol/water Partition/Distribution Coefficients Database for Small Molecules. (2023). Zenodo. Available at: [Link]
-
2-ethyl-1,4-oxazepane (C7H15NO). (n.d.). PubChemLite. Available at: [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Available at: [Link]
-
4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane-20134-52-5. (n.d.). Thoreauchem. Available at: [Link]
-
2-Methyl-1,4-oxazepane | C6H13NO | CID 43498381. (n.d.). PubChem. Available at: [Link]
-
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). Iraqi Journal of Science. Available at: [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (2022). Eurasian Chemical Communications. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Royal Society of Chemistry. Available at: [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (n.d.). Mendeley Data. Available at: [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. (2017). ResearchGate. Available at: [Link]
-
(PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). (2025). ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND KINETIC STUDIES OF SOME OXAZEPINE AND OXAZEPANE FROM REACTION OF ETHYLIMINO AND DIETHYLIMINO WIT. (2025). Journal of University of Anbar for Pure Science. Available at: [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). ChemRxiv. Available at: [Link]
-
2-Ethyl-1,4-butanediol | C6H14O2 | CID 11804732. (n.d.). PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 2-ethyl-1,4-oxazepane (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 3. acdlabs.com [acdlabs.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
